molecular formula C9H9ClN4 B1280153 1-benzyl-5-(chloromethyl)-1H-tetrazole CAS No. 73963-43-6

1-benzyl-5-(chloromethyl)-1H-tetrazole

Cat. No.: B1280153
CAS No.: 73963-43-6
M. Wt: 208.65 g/mol
InChI Key: GAXBVDIQHTZHGF-UHFFFAOYSA-N
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Description

1-Benzyl-5-(chloromethyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group and a chloromethyl group

Scientific Research Applications

1-Benzyl-5-(chloromethyl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(chloromethyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium azide to form benzyl azide, which is then reacted with sodium cyanide and ammonium chloride to yield the desired tetrazole compound. The reaction conditions typically involve heating the mixture to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(chloromethyl)-1H-tetrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve mild heating and the use of polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions vary depending on the desired product.

    Cycloaddition: Cycloaddition reactions may require catalysts such as transition metals and specific temperature and pressure conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted tetrazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced tetrazole derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(chloromethyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but the tetrazole ring often plays a crucial role in binding interactions and biological activity.

Comparison with Similar Compounds

    1-Benzyl-5-methyl-1H-tetrazole: Similar structure but with a methyl group instead of a chloromethyl group.

    1-Benzyl-5-(bromomethyl)-1H-tetrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-Benzyl-5-(hydroxymethyl)-1H-tetrazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: 1-Benzyl-5-(chloromethyl)-1H-tetrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives and complex molecules.

Properties

IUPAC Name

1-benzyl-5-(chloromethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXBVDIQHTZHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503753
Record name 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-43-6
Record name 5-(Chloromethyl)-1-(phenylmethyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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